molecular formula C2H6ClNO3S B1199602 N-Chlorotaurine CAS No. 51036-13-6

N-Chlorotaurine

Cat. No.: B1199602
CAS No.: 51036-13-6
M. Wt: 159.59 g/mol
InChI Key: NMMHHSLZJLPMEG-UHFFFAOYSA-N
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Description

N-chlorotaurine is a derivative of the amino acid taurine, characterized by the presence of a chlorine atom. It is a long-lived oxidant produced by activated human granulocytes and monocytes. This compound is known for its mild oxidizing properties and is primarily recognized for its anti-inflammatory and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-chlorotaurine can be synthesized by reacting taurine with sodium hypochlorite. The reaction typically occurs in an aqueous medium at a controlled pH to ensure the stability of the product. The general reaction is as follows:

Taurine+Sodium HypochloriteThis compound+Sodium Chloride\text{Taurine} + \text{Sodium Hypochlorite} \rightarrow \text{this compound} + \text{Sodium Chloride} Taurine+Sodium Hypochlorite→this compound+Sodium Chloride

Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-chlorotaurine undergoes several types of chemical reactions, including:

    Oxidation: It can oxidize various organic and inorganic compounds.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include hydrogen peroxide and other peroxides.

    Substitution Reactions: These reactions often require nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

N-chlorotaurine has a wide range of applications in scientific research:

    Chemistry: It is used as a mild oxidizing agent in various chemical reactions.

    Biology: It plays a role in the immune response by participating in the killing of pathogens.

    Medicine: It is investigated for its potential use as a topical antiseptic due to its antimicrobial properties. It has shown efficacy against bacteria, fungi, viruses, and parasites.

    Industry: It is used in formulations for disinfectants and antiseptics

Mechanism of Action

N-chlorotaurine exerts its effects primarily through its oxidizing and chlorinating properties It can transfer its chlorine atom to amino groups of molecules in pathogens, leading to the formation of monochloramineThe compound also inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

    Monochloramine: Another chloramine with similar antimicrobial properties but less stability.

    Chloramine-T: A more potent oxidizing agent but with higher cytotoxicity.

Uniqueness: N-chlorotaurine is unique due to its mild oxidizing nature and high tolerability in human tissues. Unlike other chloramines, it can be used in sensitive areas such as the eye, skin, and mucous membranes without causing significant irritation .

Biological Activity

N-Chlorotaurine (NCT), a chlorinated derivative of the amino acid taurine, has emerged as a significant compound in the field of antimicrobial research. Its unique properties as a long-lived oxidant produced by activated leukocytes position it as a promising candidate for various therapeutic applications, particularly in combating infections caused by bacteria and viruses. This article explores the biological activity of NCT, highlighting its mechanisms of action, efficacy against pathogens, and potential clinical applications.

This compound is generated during the oxidative burst of neutrophils and monocytes when they encounter pathogens. It is formed through the reaction of hypochlorous acid with taurine, leading to its classification among chloramines. NCT exhibits several biological activities, including:

  • Bactericidal Activity : NCT demonstrates significant bactericidal effects against a wide range of bacteria, including multidrug-resistant strains. Studies have shown that concentrations ranging from 12.5 to 50 μM can reduce viable bacterial counts by 2 to 4 log units within hours, with enhanced effectiveness in acidic environments (pH 5.0) .
  • Virucidal Activity : Recent research indicates that NCT is effective against respiratory viruses such as SARS-CoV-2 and influenza viruses. It can reduce viral infectivity significantly within minutes of exposure .
  • Anti-inflammatory Properties : NCT has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor (TNF) and nitric oxide in macrophages, suggesting an immune-modulatory role .

Bacterial Infections

NCT's efficacy against bacterial pathogens has been documented in various studies. A notable study demonstrated that NCT reduced colony-forming units (CFUs) of methicillin-resistant Staphylococcus aureus and other resistant strains by at least 2 log units after 15 minutes of exposure . The following table summarizes the bactericidal activity of NCT against different bacterial species:

Bacterial Strain Log Reduction After 15 min Log Reduction After 30 min
Methicillin-resistant Staphylococcus aureus≥2Nearly to detection limit
Vancomycin-resistant Enterococcus faecium≥2Nearly to detection limit
Escherichia coli≥2Nearly to detection limit
Pseudomonas aeruginosa≥2Nearly to detection limit
Klebsiella pneumoniae≥2Nearly to detection limit

These results highlight NCT's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a valuable tool in addressing antibiotic resistance.

Viral Infections

In addition to its antibacterial properties, NCT exhibits potent antiviral activity. A study reported that NCT could reduce infectious particles of SARS-CoV-2 by one log unit after just 15 minutes of incubation at physiological conditions (37°C, pH 7) . The mechanism involves transchlorination processes that enhance its virucidal effects in the presence of proteinaceous materials.

Clinical Applications and Case Studies

This compound's safety profile and tolerability have been evaluated in various clinical settings. Notable case studies include:

  • Topical Treatment for Fungal Infections : In clinical applications for fungal infections on skin and mucous membranes, patients treated with a combination of NCT and dexamethasone showed significant improvements within days, resolving inflammation effectively .
  • Inhalation Therapy for Respiratory Diseases : Preliminary studies suggest that inhaled NCT may benefit patients with chronic pulmonary diseases like cystic fibrosis and COPD by reducing microbial load and inflammation .
  • Middle Ear Infections : A mouse model study demonstrated the tolerability of NCT when applied to the middle ear, indicating potential for treating otitis media without adverse effects .

Properties

IUPAC Name

2-(chloroamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMHHSLZJLPMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199047
Record name N-Chlorotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51036-13-6
Record name N-Chlorotaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-chlorotaurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Chlorotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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